molecular formula C9H8N4 B4359882 1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE

1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE

Cat. No.: B4359882
M. Wt: 172.19 g/mol
InChI Key: NTYWBRJEZACFLP-UHFFFAOYSA-N
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Description

1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE typically involves a Knoevenagel condensation reaction. This reaction is catalyzed by a base, such as triethylamine (TEA), and involves the condensation of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde with malononitrile . The reaction proceeds under mild conditions, often at room temperature, and yields the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE can undergo various chemical reactions, including:

    Nucleophilic Addition: The compound can react with nucleophiles, such as amines, to form substituted derivatives.

    Cycloaddition: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

    Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form extended conjugated systems.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include primary and secondary amines, often under basic conditions.

    Cycloaddition: Reagents such as azides or nitrile oxides can be used, typically under thermal or catalytic conditions.

    Condensation: Aldehydes or ketones are used, often in the presence of a base like sodium ethoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Chemistry

1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound has shown potential in medicinal chemistry, particularly in the development of anti-cancer agents. Some derivatives have demonstrated significant cytotoxic activity against various cancer cell lines .

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures.

Mechanism of Action

The mechanism of action of 1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE and its derivatives often involves interaction with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to their biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
  • 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile

Uniqueness

1-CYANO-2-(1-ETHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a versatile compound in various applications .

Properties

IUPAC Name

2-[(1-ethylpyrazol-4-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-2-13-7-9(6-12-13)3-8(4-10)5-11/h3,6-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYWBRJEZACFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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